molecular formula C26H26N2O3S B11460117 4-benzyl-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

4-benzyl-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B11460117
M. Wt: 446.6 g/mol
InChI Key: COYQNPBIPBITCT-UHFFFAOYSA-N
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Description

4-benzyl-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-diene-3,5-dione is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione can be achieved through a multi-step process involving the formation of key intermediates. One efficient method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This reaction leads to the formation of tricyclic compounds with good to excellent yields.

Industrial Production Methods

The use of renewable starting materials, such as levulinic acid, and transition-metal-free reactions are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.

Scientific Research Applications

4-benzyl-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 4-benzyl-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The compound’s tricyclic structure may allow it to fit into binding sites of target proteins, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione is unique due to its specific substitution pattern and the presence of both oxygen and sulfur atoms within its tricyclic structure. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H26N2O3S

Molecular Weight

446.6 g/mol

IUPAC Name

4-benzyl-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

InChI

InChI=1S/C26H26N2O3S/c1-26(2)15-20-21(17-31-26)32-24-22(20)23(29)28(16-19-11-7-4-8-12-19)25(30)27(24)14-13-18-9-5-3-6-10-18/h3-12H,13-17H2,1-2H3

InChI Key

COYQNPBIPBITCT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3CCC4=CC=CC=C4)CC5=CC=CC=C5)C

Origin of Product

United States

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